1,7-Dimethyl-3-isobutylxanthine
Overview
Description
1,7-Dimethyl-3-isobutylxanthine is a chemical compound with the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . It belongs to the class of xanthine derivatives, which are known for their pharmacological activities. Xanthine derivatives are commonly found in natural sources such as tea, coffee, and cocoa
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-3-isobutylxanthine can be synthesized through various synthetic routes. One common method involves the methylation of xanthine derivatives. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity . The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-3-isobutylxanthine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced forms of the compound .
Scientific Research Applications
1,7-Dimethyl-3-isobutylxanthine has a wide range of scientific research applications:
Mechanism of Action
1,7-Dimethyl-3-isobutylxanthine exerts its effects primarily through the inhibition of phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting PDEs, the compound increases the levels of cAMP and cGMP in cells, leading to various physiological effects. The compound also acts as an antagonist of adenosine receptors, further modulating cellular signaling pathways .
Comparison with Similar Compounds
1,7-Dimethyl-3-isobutylxanthine can be compared with other xanthine derivatives, such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
Compared to these compounds, this compound has unique properties due to its specific substitution pattern, which may result in distinct pharmacological activities and applications .
Properties
IUPAC Name |
1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7(2)5-15-9-8(13(3)6-12-9)10(16)14(4)11(15)17/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZLMIMXCYMPSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321929 | |
Record name | 1,7-Dimethyl-3-isobutylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7464-84-8 | |
Record name | NSC400043 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,7-Dimethyl-3-isobutylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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